Synthesis and Characterization of 4-(Aminomethyl)chroman-4-ol: A Technical Guide
Synthesis and Characterization of 4-(Aminomethyl)chroman-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of the novel compound 4-(Aminomethyl)chroman-4-ol. This molecule possesses a unique structural motif, incorporating a chroman-4-ol core with a primary aminomethyl group at the C4 position, making it a compound of interest for applications in medicinal chemistry and drug development. This document outlines a plausible synthetic route, detailed experimental protocols, and comprehensive characterization data based on established chemical principles and spectroscopic data from analogous structures.
Synthetic Pathway
The synthesis of 4-(Aminomethyl)chroman-4-ol is proposed to proceed via a two-step sequence starting from the readily available precursor, chroman-4-one. The overall synthetic strategy involves the introduction of a cyanomethyl group at the C4 position, followed by the reduction of the nitrile to the desired primary amine.
The proposed synthetic pathway is as follows:
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Cyanosilylation of Chroman-4-one: The first step involves the nucleophilic addition of a cyanide ion to the carbonyl group of chroman-4-one. A common and effective method for this transformation is the use of trimethylsilyl cyanide (TMSCN)[1][2]. This reaction typically proceeds in the presence of a Lewis acid catalyst to activate the carbonyl group, forming a trimethylsilyl-protected cyanohydrin. Subsequent hydrolysis of the silyl ether yields the 4-cyano-4-hydroxychroman intermediate.
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Reduction of 4-Cyano-4-hydroxychroman: The final step is the reduction of the nitrile group in the cyanohydrin intermediate to a primary amine. This transformation can be achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH4)[3][4][5]. The reaction is typically carried out in an anhydrous ethereal solvent, followed by an aqueous workup to yield the target compound, 4-(Aminomethyl)chroman-4-ol.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of 4-(Aminomethyl)chroman-4-ol.
Synthesis of 4-Cyano-4-hydroxychroman (Intermediate)
Materials:
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Chroman-4-one
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Trimethylsilyl cyanide (TMSCN)
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Zinc iodide (ZnI2) or other suitable Lewis acid catalyst
-
Dichloromethane (CH2Cl2), anhydrous
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
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Sodium bicarbonate (NaHCO3), saturated aqueous solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
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Round-bottom flask
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Magnetic stirrer
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Inert atmosphere (e.g., nitrogen or argon)
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Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add chroman-4-one (1.0 eq) and a catalytic amount of zinc iodide (0.1 eq).
-
Dissolve the solids in anhydrous dichloromethane.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add trimethylsilyl cyanide (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M aqueous HCl and stir for 30 minutes to hydrolyze the silyl ether.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford pure 4-cyano-4-hydroxychroman.
Synthesis of 4-(Aminomethyl)chroman-4-ol (Final Product)
Materials:
-
4-Cyano-4-hydroxychroman
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Sodium sulfate decahydrate (Na2SO4·10H2O) or a similar quenching agent
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, add lithium aluminum hydride (3.0-4.0 eq) under an inert atmosphere.
-
Add anhydrous THF or diethyl ether to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-cyano-4-hydroxychroman (1.0 eq) in anhydrous THF or diethyl ether and add it dropwise to the LiAlH4 suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the flask to 0 °C.
-
Carefully quench the excess LiAlH4 by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, a saturated aqueous solution of Na2SO4 can be added dropwise until the grey precipitate turns white and gas evolution ceases.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Filter the solid aluminum salts through a pad of Celite® or by gravity filtration and wash the filter cake thoroughly with THF or ethyl acetate.
-
Dry the combined organic filtrates over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude 4-(Aminomethyl)chroman-4-ol.
-
The product can be further purified by recrystallization or column chromatography.
Characterization Data
Table 1: Physical and Chromatographic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| Chroman-4-one | C9H8O2 | 148.16 | Colorless to pale yellow liquid | 38-41 |
| 4-Cyano-4-hydroxychroman | C10H9NO2 | 175.18 | White to off-white solid | Not reported |
| 4-(Aminomethyl)chroman-4-ol | C10H13NO2 | 179.22 | White to off-white solid | Not reported |
Table 2: Spectroscopic Data (Predicted)
| Compound | 1H NMR (ppm) | 13C NMR (ppm) | IR (cm-1) | Mass Spec (m/z) |
| Chroman-4-one | 7.85 (dd, 1H), 7.45 (ddd, 1H), 7.00 (m, 2H), 4.55 (t, 2H), 2.80 (t, 2H)[6] | 192.1 (C=O), 161.5, 135.8, 127.0, 121.2, 120.9, 117.8, 67.5 (CH2O), 43.1 (CH2)[6] | 1680 (C=O), 1605, 1470 (aromatic C=C) | 148 [M]+ |
| 4-Cyano-4-hydroxychroman | 7.50-6.90 (m, 4H, Ar-H), 4.40-4.20 (m, 2H, O-CH2), 3.50 (s, 1H, OH), 2.40-2.20 (m, 2H, CH2) | 155.0 (Ar-C-O), 130.0-118.0 (Ar-C), 120.0 (CN), 70.0 (C-OH), 65.0 (O-CH2), 35.0 (CH2) | 3400 (OH), 2240 (CN), 1600, 1480 (aromatic C=C) | 175 [M]+, 148 [M-HCN]+ |
| 4-(Aminomethyl)chroman-4-ol | 7.30-6.80 (m, 4H, Ar-H), 4.30-4.10 (m, 2H, O-CH2), 3.00 (s, 2H, CH2-NH2), 2.20-2.00 (m, 2H, CH2), 1.5-2.5 (br s, 3H, OH, NH2) | 155.0 (Ar-C-O), 130.0-118.0 (Ar-C), 72.0 (C-OH), 65.0 (O-CH2), 50.0 (CH2-NH2), 38.0 (CH2) | 3400-3200 (OH, NH2), 1600, 1480 (aromatic C=C) | 179 [M]+, 162 [M-NH3]+, 149 [M-CH2NH2]+ |
Note: Predicted NMR and IR data are based on typical chemical shifts and stretching frequencies for the respective functional groups and the chroman scaffold.[7][8][9][10][11][12][13][14]
Visualizations
The following diagrams illustrate the synthetic workflow and the key chemical transformations.
Caption: Synthetic workflow for 4-(Aminomethyl)chroman-4-ol.
Caption: Logical relationship of key compounds in the synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Chroman-4-ol | C9H10O2 | CID 92890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. compoundchem.com [compoundchem.com]
- 12. 4-CHROMANOL(1481-93-2) 1H NMR [m.chemicalbook.com]
- 13. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 14. kgroup.du.edu [kgroup.du.edu]
